2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine
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Overview
Description
2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine is a heterocyclic compound that has been the subject of extensive scientific research. It is a member of the benzodiazepine family of compounds, which are widely used in the pharmaceutical industry as anxiolytics, hypnotics, and anticonvulsants. The unique structure of 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine has led to its investigation as a potential therapeutic agent for a variety of medical conditions.
Mechanism Of Action
The exact mechanism of action of 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is the target of many benzodiazepine compounds. The binding of 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine to the GABA receptor enhances the inhibitory effects of GABA, leading to a reduction in neuronal activity.
Biochemical And Physiological Effects
Studies have shown that 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine has a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. The compound has also been shown to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Advantages And Limitations For Lab Experiments
One advantage of using 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine in lab experiments is its potent and selective activity on the GABA receptor. This makes it a useful tool for investigating the role of GABA in various physiological processes. However, one limitation is that the compound is relatively complex to synthesize, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that the compound exhibits potent antitumor effects in animal models, and further research is needed to investigate its potential as a cancer treatment in humans. Another area of interest is its potential as a treatment for neurological disorders, such as epilepsy and anxiety disorders. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine is a complex process that involves several steps. One common method involves the reaction of 2-aminopyridine with a substituted benzophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a chlorinating agent to yield the final product. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been investigated as a potential treatment for various medical conditions, including anxiety disorders, epilepsy, and cancer. Studies have shown that the compound exhibits potent anticonvulsant, anxiolytic, and antitumor effects in animal models.
properties
IUPAC Name |
2-chloro-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10/h1-6,8,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLURBNVWZIGRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloropyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine |
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